4,4'-Diphenylmethane diisocyanate

Description

Significance of 4,4'-Diphenylmethane Diisocyanate as a Chemical Intermediate

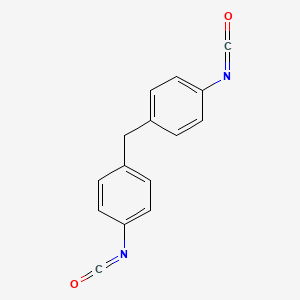

This compound, also known as 4,4'-MDI, is an aromatic diisocyanate of significant industrial and academic importance. Its chemical formula is C₁₅H₁₀N₂O₂ with a molecular weight of approximately 250.25 g/mol . smolecule.comnih.gov The structure consists of two phenyl rings linked by a methylene (B1212753) bridge, with a highly reactive isocyanate group (-N=C=O) at the para (4) position on each ring. This symmetric structure and the reactivity of the isocyanate groups make 4,4'-MDI a fundamental building block, or chemical intermediate, for the synthesis of a vast range of polymers, most notably polyurethanes. wikipedia.orgrsc.org

The high reactivity of its two isocyanate groups allows it to react with polyols to form the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. wikipedia.orgrsc.org This polymerization reaction is the basis for manufacturing a wide variety of materials, from rigid and flexible foams to high-performance elastomers, adhesives, sealants, and coatings. wikipedia.orgnih.gov The major application of 4,4'-MDI is in the production of rigid polyurethane foams, which are excellent thermal insulators used extensively in refrigerators, freezers, and building insulation. wikipedia.org

The versatility of MDI extends beyond a single compound. It is commercially available in several forms, including pure, monomeric 4,4'-MDI and polymeric MDI (PMDI). PMDI is a mixture containing monomeric 4,4'-MDI, other MDI isomers (like 2,4'-MDI and 2,2'-MDI), and higher molecular weight oligomers. nih.govinchem.orgsdaoxintong.com This mixture, often a liquid at room temperature, is crucial for producing rigid polyurethane foams. sdaoxintong.com Pure 4,4'-MDI, a solid at room temperature, is preferred for applications requiring higher performance and specific material properties, such as in elastomers, fibers like spandex, and coatings. wikipedia.orgsdaoxintong.com The distinct properties and applications of these different MDI forms underscore its significance as a versatile chemical intermediate.

Scope and Objectives of the Academic Research Review on this compound

The primary objective of this academic review is to consolidate and present focused scientific information on this compound. The scope is strictly limited to the chemical and physical properties, synthesis, historical development, and research applications of 4,4'-MDI as a chemical compound.

This review will cover:

Fundamental Properties : An overview of the key chemical and physical characteristics of 4,4'-MDI.

Synthesis and Production : A summary of the established industrial manufacturing processes.

Historical Context : A timeline of the key discoveries and evolutionary steps in MDI research and application.

Research Findings : Detailed findings from scientific studies on the synthesis and characterization of polyurethanes and other polymers derived from 4,4'-MDI.

This review deliberately excludes topics such as dosage, administration, and detailed safety or adverse effect profiles to maintain a strict focus on the chemical and materials science aspects of the compound. The goal is to provide an authoritative and scientifically accurate resource for researchers and professionals in the field of chemistry and polymer science.

Historical Context and Evolution of Research on this compound

The history of 4,4'-MDI is intrinsically linked to the discovery and development of polyurethane chemistry. The journey began in the mid-19th century with the first synthesis of isocyanates. However, the pivotal moment that launched the polyurethane industry occurred in 1937 when Otto Bayer discovered that polyurethanes could be produced from the reaction of isocyanates with polyols. This discovery laid the groundwork for the large-scale industrial production of these versatile polymers.

The commercial production of MDI involves a two-step process that has been refined over decades. The first step is the acid-catalyzed condensation of aniline (B41778) and formaldehyde (B43269) to produce a mixture of diamine precursors, primarily 4,4'-methylenedianiline (B154101) (MDA). smolecule.comwikipedia.org In the second step, these diamines are reacted with phosgene (B1210022) (phosgenation) to convert the amine groups into isocyanate groups, yielding a mixture of MDI isomers and oligomers. smolecule.comwikipedia.org This mixture is then purified through distillation and fractionation to produce pure 4,4'-MDI. smolecule.comgoogle.com

New Polymer Synthesis : Creating novel polyurethanes and other polymers with enhanced properties by reacting MDI with new types of polyols, including those derived from renewable, bio-based sources like vegetable oils. rsc.orgusu.ac.id

Material Characterization : In-depth studies on the thermal, mechanical, and structural properties of MDI-based polymers to understand the relationship between molecular structure and macroscopic performance. researchgate.netroyalsocietypublishing.orgresearchgate.net

Advanced Applications : Developing MDI-based materials for specialized applications, such as smart materials, self-healing actuators, and advanced adhesives. researchgate.netsigmaaldrich.com

Alternative Synthesis Routes : Exploring more environmentally friendly, phosgene-free pathways for MDI synthesis, for instance, using dimethyl carbonate as a starting material in ionic liquids. rsc.org

This evolution reflects a shift from foundational production chemistry to advanced materials science, driven by the demand for high-performance, sustainable, and specialized polymers.

Detailed Research Findings

Research into 4,4'-MDI has led to a deep understanding of its properties and its role in creating advanced materials. The following tables summarize key data and research findings from the scientific literature.

Physical and Chemical Properties of 4,4'-MDI

This table outlines the fundamental physical and chemical properties of pure this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₀N₂O₂ | smolecule.comwikipedia.org |

| Molecular Weight | 250.25 g/mol | nih.govwikipedia.org |

| Appearance | White to pale yellow solid, flakes, or crystals | nih.govwikipedia.orgnih.gov |

| Melting Point | 38-43 °C (100.4-109.4 °F) | wikipedia.orginchem.org |

| Boiling Point | 314 °C (597 °F) at 100 kPa | wikipedia.orgwikipedia.org |

| Density | 1.23 g/cm³ (solid) | wikipedia.org |

| Vapor Pressure | 0.000005 mmHg (at 20 °C) | wikipedia.org |

| Solubility in Water | Reacts | wikipedia.org |

| Solubility | Soluble in acetone (B3395972), benzene (B151609), kerosene, nitrobenzene | nih.gov |

Comparison of Commercial MDI Variants

MDI is available in different forms, each suited for specific applications. This table compares the most common variants.

| Feature | Pure MDI (4,4'-MDI) | Polymeric MDI (PMDI) | Modified MDI (Liquefied MDI) |

| Composition | Primarily this compound (>97%) | Mixture of 4,4'-MDI, 2,4'-MDI, and polymeric oligomers | Chemically modified MDI (e.g., carbodiimide-modified) or prepolymers |

| Physical Form | White/pale yellow solid at room temperature | Dark brown liquid at room temperature | Liquid at room temperature |

| Functionality | 2 | 2.5 - 3.2 | Adjustable, typically around 2 |

| Primary Use | High-performance elastomers, coatings, adhesives, fibers (spandex) | Rigid and semi-rigid polyurethane foams (e.g., insulation) | Microporous elastomers, automotive parts, specialty coatings |

| Source(s) | sdaoxintong.com | inchem.orgsdaoxintong.comgantrade.com | sdaoxintong.com |

Research on Polyurethanes Synthesized from 4,4'-MDI

This table summarizes findings from various studies where 4,4'-MDI was used to synthesize polyurethanes with different polyols, highlighting the resulting material properties.

| Polyol / Co-reactant | Key Research Findings | Resulting Material Properties | Source(s) |

| Polyester (B1180765) Polyol & 1,4-Butanediol (B3395766) | Synthesized crosslinked polyurethanes. A single glass transition temperature (Tg) was observed, indicating a crosslinked structure rather than a phase-separated one. Annealing increased the Tg. | Crosslinked structure, amorphous nature. | researchgate.net |

| Poly(oxyethylene) glycols (PEGs) of various molecular weights | Linear polyurethanes were obtained via polymerization. The thermal properties (melting and glass transition temperatures) were found to correlate with the molecular weight of the PEG used. | Linear segmented polyurethanes with varying crystallinity and thermal stability depending on the PEG length. | researchgate.net |

| Hydroxylated Avocado Oil Polyol | Polyurethane was successfully synthesized from a bio-based polyol. The gel content and density of the resulting polyurethane increased with a higher ratio of MDI to polyol. | Gel content ranged from 74.63% to 99.80%; density from 0.1341 g/cm³ to 0.7220 g/cm³. | usu.ac.id |

| Biomass-derived diols (HAH) | Synthesized functional polyurethanes from renewable monomers. The resulting material was characterized as a stiff, elastic rubber. | Storage modulus of 1.6-4.0 MPa. | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMLOUAZCHDJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2, Array | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25686-28-6, 6143-90-4, 27290-14-8 | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25686-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025180 | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics., Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Other Solid, Liquid; Liquid, Other Solid, Liquid, White to light-yellow, odorless flakes. [Note: A liquid above 99 degrees F.]; [NIOSH], Polymeric MDI: Dark amber viscous liquid; Pure 4,4'-MDI: White waxy solid; [CPS&Q: RARs - Final Report] Light to dark yellow liquid with a mild musty odor; mp = 15-20 deg C; [Bayer Material Science MSDS], WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES., White to light-yellow, odorless flakes., White to light-yellow, odorless flakes. [Note: A liquid above 99 °F.] | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 to 390 °F at 5 mmHg (NTP, 1992), BP: 196 °C at 5 mm Hg, at 100kPa: 314 °C, 597 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

425 °F (NTP, 1992), 396 °F (OPEN CUP), 196 °C c.c., 390 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in acetone, benzene, kerosene, and nitrobenzene, Solubility in water: reaction, 0.2% | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.197 g/cu cm at 70 °C, Relative density (water = 1): 1.2, 1.23 (Solid at 77 °F) 1.19 (Liquid at 122 °F) | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5e-06 mmHg at 77 °F (NIOSH, 2023), 0.000005 [mmHg], 0.000004 [mmHg], 5.0X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000005 mmHg at 77 °F, (77 °F): 0.000005 mmHg | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Light-yellow, fused solid, Crystals, White to light yellow flakes [Note: A liquid above 99 degrees F] | |

CAS No. |

101-68-8, 26447-40-5, 25686-28-6 | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylmethane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenebis(phenyl isocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Methylenediphenyl diisocyanate, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEDIPHENYLDIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0LO6BBS8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-p-phenylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8EAB70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

99 °F (NTP, 1992), 37 °C, 99 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Reaction Pathways of 4,4 Diphenylmethane Diisocyanate

Industrial Synthesis Methodologies for 4,4'-Diphenylmethane Diisocyanate

The industrial production of this compound (MDI) is a significant process in the chemical industry, primarily serving the production of polyurethanes. wikipedia.org MDI exists in three common isomers: 2,2'-MDI, 2,4'-MDI, and 4,4'-MDI, with the 4,4' isomer being the most widely utilized. wikipedia.org

The conventional and most established industrial method for producing MDI involves a two-step process. wikipedia.orggoogle.comsabtechmachine.com The first step is the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). wikipedia.orggoogle.com This reaction yields a mixture of diamines and polyamines of the diphenylmethane (B89790) series, collectively known as diphenylmethane diamine (MDA) or methylenedianiline. wikipedia.orggoogle.comsabtechmachine.com Hydrochloric acid is commonly used as the catalyst for this condensation. wikipedia.org The reaction conditions, such as the molar ratio of aniline to formaldehyde and the concentration of the acid catalyst, are controlled to influence the isomeric composition of the resulting MDA mixture. google.comsabtechmachine.com

In the second step, the mixture of diamines and polyamines is treated with phosgene (B1210022) (COCl₂). wikipedia.orggoogle.com This phosgenation reaction converts the amine groups into isocyanate groups, forming a mixture of MDI isomers and higher-functional polyisocyanates. wikipedia.orggoogle.com The reaction is typically carried out in a solvent such as chlorobenzene. sabtechmachine.com The process involves a low-temperature reaction where the diamine reacts with phosgene to form carbamoyl (B1232498) chloride, followed by a high-temperature reaction to produce the diisocyanate and hydrogen chloride. sabtechmachine.com The resulting crude MDI mixture is then subjected to distillation and/or crystallization to separate the pure 4,4'-MDI from other isomers (like 2,4'-MDI and 2,2'-MDI) and polymeric MDI (PMDI). wikipedia.orggoogle.com

Condensation: Aniline and formaldehyde react in the presence of an acid catalyst to form a mixture of diphenylmethane diamine (MDA) and its polymeric forms. wikipedia.orggoogle.com

Phosgenation: The MDA mixture is reacted with phosgene to produce a mixture of MDI isomers and polymeric MDI. wikipedia.orggoogle.com

Purification: Pure 4,4'-MDI is separated from the mixture through distillation and/or crystallization. wikipedia.orggoogle.com

The final product distribution can be tailored to market demands, yielding technically pure 4,4'-MDI, various grades of polymeric MDI, and other isomer mixtures. google.comgoogle.com

Table 1: Typical Composition of Crude MDI Mixture after Phosgenation

| Component | Weight Percentage |

| This compound | 50 - 80% |

| 2,4'- and 2,2'-Diphenylmethane diisocyanate | 1 - 12% |

| Trifunctional and higher-functional polyisocyanates | 10 - 45% |

This data is synthesized from ranges provided in sources. google.com

Due to the high toxicity of phosgene, significant research has been dedicated to developing alternative, non-phosgene synthesis routes for MDI. google.comrug.nl These routes aim to provide a safer and more environmentally friendly manufacturing process. rug.nlbloominglobal.com

A prominent non-phosgene route involves the use of dimethyl carbonate (DMC) as a phosgene substitute. rug.nlacs.orgacs.org This process typically consists of three main steps: rug.nlacs.orgacs.orgresearchgate.net

Carbamate (B1207046) Formation: Aniline is reacted with dimethyl carbonate to produce methyl N-phenylcarbamate (MPC). acs.orgacs.orgresearchgate.net

Condensation: The resulting MPC is then condensed with formaldehyde to yield dimethyl methylene (B1212753) diphenyl-4,4'-dicarbamate (MDC). acs.orgacs.orgresearchgate.net

Decomposition: Finally, MDC is thermally decomposed to produce 4,4'-MDI and methanol (B129727). rug.nlacs.orgresearchgate.net

Another approach within the non-phosgene category is the urea (B33335) method, which utilizes aniline, urea, and formaldehyde as the primary feedstocks. bloominglobal.com This method is considered to have high atom economy and intrinsically safer process conditions. bloominglobal.com Research has also explored the reaction of MDA with urea and an alcohol, like 3-methyl-1-butanol, to form a carbamate intermediate that is subsequently decomposed to MDI. utwente.nl Additionally, a process involving the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis, has been investigated to produce organic isocyanates directly. google.com

Despite the significant safety and environmental advantages, the industrial-scale implementation of non-phosgene routes for MDI production has faced several challenges. rug.nlrug.nl One of the primary hurdles is the economic competitiveness with the well-established and highly optimized phosgenation process. rug.nlebrary.net

Key technical challenges include:

Catalyst Efficiency and Stability: Developing robust and efficient catalyst systems for each step of the non-phosgene process is crucial. For instance, in the DMC-based route, catalyst leakage and deactivation can be significant issues. rug.nl

Reaction Conditions: Non-phosgene routes can require high temperatures and pressures, which can lead to side reactions and the formation of unwanted byproducts, complicating purification processes. rug.nl

Process Complexity: Some non-phosgene methods involve multiple reaction and separation steps, which can increase capital and operational costs. google.com For example, the separation of the dimethyl carbonate and methanol azeotrope in the DMC route presents a significant challenge. rug.nl

Product Quality: Ensuring the final MDI product meets the high purity standards required for polyurethane production can be difficult to achieve consistently with new processes. rug.nl

Scale-up Issues: Translating the success of laboratory-scale synthesis to a large, commercial-scale production facility presents numerous engineering and operational challenges. rug.nl

Overcoming these obstacles through further research and development is essential for the widespread adoption of non-phosgene MDI synthesis technologies. rug.nl

Non-Phosgene Synthesis Routes for this compound

Catalytic Systems in this compound Synthesis and Reactions

Catalysts play a critical role in both the synthesis of 4,4'-MDI and its subsequent reactions. In the traditional phosgenation route, strong acids like hydrochloric acid are used to catalyze the initial condensation of aniline and formaldehyde to form MDA. wikipedia.orgibicengineering.com The molar ratio of acid to aniline is a key parameter influencing the reaction. google.com

In non-phosgene routes, particularly those utilizing dimethyl carbonate, various catalytic systems have been investigated. For the synthesis of methyl phenyl carbamate (MPC) from aniline and DMC, supported zinc acetate (B1210297) catalysts, such as zinc acetate on activated carbon (Zn(OAc)₂/AC), have shown good catalytic properties, achieving high yields and selectivity. acs.orgresearchgate.net Lead acetate (Pb(OAc)₂) has also been reported as an effective catalyst for this step. acs.org For the subsequent condensation of MPC with formaldehyde to form dimethyl methylene diphenyl-4,4'-dicarbamate (MDC), zinc chloride (ZnCl₂) has been used, with studies showing high yields. acs.orgresearchgate.net The decomposition of MDC to MDI has been catalyzed by zinc powder and its organic salts. acs.orgresearchgate.net

The uncatalyzed reactions of 4,4'-MDI with polyols to form polyurethanes have also been studied. The reactivity of the isocyanate groups is influenced by their position on the aromatic ring. wikipedia.orgrsc.org

Table 2: Catalysts in MDI Synthesis

| Reaction Step | Catalyst | Yield/Selectivity |

| MPC synthesis from aniline and DMC | Zn(OAc)₂/AC | MPC yield: 78%, Selectivity: 98% |

| MPC synthesis from aniline and DMC | Pb(OAc)₂ | Aniline conversion: 96.7%, MPC yield: 95.1% |

| MDC synthesis from MPC and formaldehyde | ZnCl₂ | MDC yield: 87.4% |

| MDI synthesis from MDC decomposition | Zinc powder | MDI yield: 87.3% |

This data is compiled from a single source. acs.org

Reaction Mechanisms in the Formation of this compound

The formation of 4,4'-MDI through the phosgenation of diphenylmethane diamine (MDA) can proceed through different reaction mechanisms. wikipedia.orgiaea.org Theoretical studies have investigated these pathways to understand the energetics and kinetics of the process. iaea.org

Two primary mechanisms are considered for the phosgenation step: wikipedia.orgiaea.org

"Phosgenations First" Mechanism: In this pathway, both amino groups of the MDA molecule are first converted to their corresponding carbamoyl chloride intermediates. This is then followed by the elimination of two molecules of hydrogen chloride (HCl) to form the two isocyanate groups. iaea.orgnih.gov

"Step-wise Phosgenations" Mechanism: This mechanism involves the conversion of one amino group into an isocyanate group first, while the other amino group remains unreacted. Subsequently, the second amino group undergoes the same transformation to form the final diisocyanate. wikipedia.orgiaea.orgnih.gov

The initial condensation reaction of aniline and formaldehyde to form MDA is also a complex process. sabtechmachine.com It involves the reaction of aniline with formaldehyde to form intermediates, which then undergo rearrangement to form the final diamine and polyamine products. sabtechmachine.com The reaction conditions, particularly the acidity, influence the formation of different isomers. sabtechmachine.com

Production Capacity and Global Market Dynamics Relevant to Research Trends

The global market for this compound (MDI) is substantial, driven by its indispensable role in the production of polyurethanes. The total world production capacity of MDI and its polymeric form was reported to be over 7.5 million tonnes per year in 2017. wikipedia.orgchemicalbook.comzhishangchemical.com The market is dominated by a few key industrial players.

Major Global Producers of MDI

| Company |

|---|

| Wanhua Chemical Group |

| Covestro |

| BASF |

| Dow |

| Huntsman |

| Tosoh Corporation |

| Kumho Mitsui Chemicals |

Data sourced from multiple references. wikipedia.orgchemicalbook.comzhishangchemical.comstraitsresearch.com

The global MDI market has demonstrated consistent growth. In 2021, the market size was valued at USD 28.26 billion, and it is projected to continue expanding. emergenresearch.com Projections from 2022 suggested the market could surpass USD 45 billion by 2032, with an anticipated compound annual growth rate (CAGR) of approximately 5%. factmr.com

Global MDI Market Size and Forecast

| Year | Market Value (USD) | Growth Rate (CAGR) |

|---|---|---|

| 2021 | $28.26 Billion | ~5.1% (Forecast 2021-2028) emergenresearch.com |

| 2022 | $27.8 Billion | |

| 2032 (Forecast) | >$45 Billion | ~5% (Forecast 2022-2032) factmr.com |

This market growth is intrinsically linked to the demand for polyurethane products across various sectors. The primary applications driving this demand include:

Rigid Polyurethane Foams: Used extensively as insulation in refrigerators, freezers, and the construction industry for energy conservation. chemicalbook.comstraitsresearch.comfactmr.com

Flexible Polyurethane Foams: Used in furniture, automotive seating, and packaging. emergenresearch.comfactmr.com

Coatings, Adhesives, Sealants, and Elastomers (CASE): A growing segment for applications requiring durability and resilience. emergenresearch.comfactmr.com

Geographically, the Asia-Pacific region represents the largest and fastest-growing market for MDI. emergenresearch.comfactmr.com This is largely due to the expanding construction and automotive industries in countries like China and India. emergenresearch.comfactmr.com The Chinese market, in particular, is a significant driver, with a projected CAGR of 6.5% through 2032. factmr.com North America and Europe are also mature markets with steady demand, particularly in automotive and construction applications. emergenresearch.comfortunebusinessinsights.com

These market dynamics are directly influencing research trends. The increasing global demand and stringent environmental regulations are pushing research towards more sustainable and efficient production methods. rsc.orgfortunebusinessinsights.com This is a key driver for the development of phosgene-free synthesis routes, which aim to reduce the toxicity and environmental impact associated with traditional MDI production. rsc.orgacs.org Furthermore, the need for materials with enhanced properties for specific applications fuels research into modified MDI and new polyurethane formulations. Research into improving the long-term stability of MDI to prevent dimerization is also an active area, aiming to enhance its shelf-life and processing efficiency. nih.gov The growing demand for climate-friendly products is also a significant factor, encouraging the development of MDI-based solutions that contribute to energy efficiency, such as advanced insulation materials. emergenresearch.com

Polymerization and Reaction Mechanisms Involving 4,4 Diphenylmethane Diisocyanate

Fundamental Polyurethane Formation via 4,4'-Diphenylmethane Diisocyanate and Polyols

The synthesis of polyurethane is fundamentally an exothermic condensation reaction involving an isocyanate and a hydroxyl-containing compound, such as a polyol. l-i.co.uk Specifically, the isocyanate groups (-N=C=O) of this compound (MDI) react with the hydroxyl groups (-OH) of a polyol to form urethane (B1682113) linkages, creating the backbone of the polyurethane polymer. l-i.co.ukyoutube.com This polyaddition reaction proceeds readily, even without a catalyst, to form linear or cross-linked polymers depending on the functionality (the number of reactive groups per molecule) of the reactants. l-i.co.uk For instance, reacting MDI (a di-functional isocyanate) with a diol (a polyol with two hydroxyl groups) results in a linear thermoplastic polyurethane. l-i.co.ukresearchgate.net If a polyol with higher functionality, such as a triol, is used, a cross-linked, thermoset polyurethane network is formed. l-i.co.ukresearchgate.net

The reaction between MDI and various polyols, including polypropylene (B1209903) glycol (PPG), polytetrahydrofuran (PTHF), and poly(ε-caprolactone)-diol (PCLD), has been studied in detail. researchgate.net The rate of this uncatalyzed reaction is influenced by the type of polyol used, with pseudo first-order rate constants decreasing in the order of PCLD > PTHF > PPG. researchgate.net The formation of these polyurethane networks can sometimes lead to nonhomogeneities in the system, the size of which can increase with reaction conversion up to the gel point. researchgate.net

Stoichiometry and Reaction Control in MDI-Polyol Systems

The stoichiometry, defined by the ratio of isocyanate groups to hydroxyl groups (NCO:OH), is a critical parameter in controlling the reaction and determining the final properties of the MDI-based polyurethane elastomer. andersondevelopment.com Achieving the optimal stoichiometry is essential for maximizing the polymer's performance characteristics. andersondevelopment.com Properties such as compression set are highly sensitive to stoichiometry, often showing a minimum value (indicating best performance) at a 1.00 stoichiometry. andersondevelopment.com Deviations from this ideal ratio can lead to a polymer with unreacted isocyanate or polyol groups, which can compromise its mechanical and dynamic properties.

Side reactions can complicate reaction control, particularly the reaction of isocyanate with any residual water, which produces urea (B33335) linkages and carbon dioxide gas. l-i.co.ukresearchgate.net To ensure the primary urethane-forming reaction is favored, it is often necessary to use low-moisture raw materials and moisture scavengers. pcimag.com Additionally, slightly over-indexing the isocyanate (an NCO:OH ratio slightly above 1.0) by 3-5% can help compensate for any moisture present and prevent bubble formation. pcimag.com Catalysts also play a crucial role in reaction control. While amine catalysts can promote the isocyanate-water reaction, tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL) are more selective for the isocyanate-hydroxyl reaction. researchgate.netandersondevelopment.com

Impact of Isocyanate Isomerism on Polymer Properties

Methylene (B1212753) diphenyl diisocyanate (MDI) exists primarily as three isomers: 4,4'-MDI, 2,4'-MDI, and 2,2'-MDI, distinguished by the positions of the isocyanate groups on the aromatic rings. wikipedia.org The isomeric composition significantly impacts the polymerization reaction and the final properties of the polyurethane. researchgate.netmdpi.com

The reactivity of the isocyanate groups is influenced by their position. In 4,4'-MDI, the two isocyanate groups are in equivalent positions and have similar reactivity. wikipedia.org However, in 2,4'-MDI, the two groups exhibit highly different reactivities; the isocyanate group at the 4-position is approximately four times more reactive than the group at the 2-position due to steric hindrance from the adjacent methylene bridge. wikipedia.org This difference in reactivity affects the rate of polymer chain growth and the final polymer architecture.

The symmetry and structure of the isomers also affect the physical properties of the resulting polymer. The symmetrical structure of 4,4'-MDI allows for more ordered packing of the hard segments in the polyurethane, leading to better phase separation and potentially higher crystallinity. researchgate.net In contrast, the asymmetry of 2,4'-MDI disrupts this packing, resulting in a more amorphous polymer. Commercial MDI is often a blend of these isomers. l-i.co.ukpcimag.com For example, a common liquid MDI is a 50:50 blend of the 2,4'- and 4,4'-isomers, while polymeric MDI (pMDI) contains a mixture of MDI isomers and higher-functionality polyisocyanates. pcimag.comgoogle.com

Table 1: Influence of MDI Isomers on Polyurethane Properties

| Isomer | Structure | Reactivity of NCO Groups | Impact on Polymer Structure |

| 4,4'-MDI | Symmetrical | Two equivalent, highly reactive groups. wikipedia.org | Promotes ordered packing and formation of crystalline hard domains, leading to good phase separation. researchgate.net |

| 2,4'-MDI | Asymmetrical | The 4-position NCO is ~4x more reactive than the 2-position NCO due to steric hindrance. wikipedia.org | The asymmetry disrupts chain packing, leading to a more amorphous polymer structure. pcimag.com |